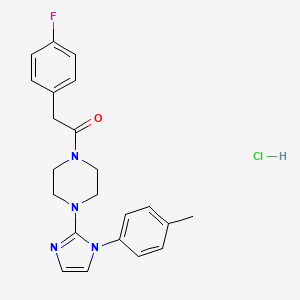
2-(4-fluorophenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H24ClFN4O and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that belongs to the class of imidazole derivatives. Its structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C21H22FN3, with a molecular weight of approximately 383.5 g/mol. The presence of fluorine, p-tolyl, and piperazine groups enhances its lipophilicity and may improve its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:
- Enzyme inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer effects.
- Receptor modulation : It could modulate receptor activity, impacting various signaling pathways related to cancer and microbial resistance.
Anticancer Activity
Research indicates that imidazole derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to This compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted that thiosemicarbazide derivatives, which share structural characteristics with this compound, demonstrated significant chemopreventive effects against different types of cancers due to their ability to induce apoptosis and inhibit cell growth .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Imidazole derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. Molecular docking studies indicate strong binding affinities to key enzymes involved in microbial resistance .
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , a comparative analysis with similar imidazole derivatives is presented below:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(4-Fluorophenyl)-5-p-tolylimidazole | Structure | Lacks thio group | Moderate anticancer activity |
| 5-Methylisoxazole derivatives | Structure | Contains isoxazole ring | Antimicrobial properties |
| Thiosemicarbazone derivatives | Structure | Known for anticancer properties | Significant anticancer effects |
This table illustrates how the unique structural features of This compound may enhance its biological activity compared to other compounds.
Case Study 1: Anticancer Efficacy
In a recent study, a series of imidazole derivatives were synthesized and tested for their anticancer efficacy against human cancer cell lines. The results indicated that compounds with similar structural motifs to This compound exhibited IC50 values ranging from 5 to 15 μM, demonstrating significant cytotoxicity .
Case Study 2: Antimicrobial Potential
Another study evaluated the antimicrobial activity of various imidazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results showed that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 10 μg/mL, indicating strong antibacterial properties .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O.ClH/c1-17-2-8-20(9-3-17)27-11-10-24-22(27)26-14-12-25(13-15-26)21(28)16-18-4-6-19(23)7-5-18;/h2-11H,12-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPQBIJDYHHUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













